1-(4-Methyl-benzyl)-piperazine Hydrochloride is a substituted piperazine derivative, classified as a benzylpiperazine. Piperazine derivatives, including those containing a benzyl group, are widely employed in medicinal chemistry as building blocks for drug development due to their ability to interact with a variety of biological targets. []
1-(4-Methyl-benzyl)-piperazine hydrochloride is classified as an organic compound and more specifically as a substituted piperazine. It is often studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-Methyl-benzyl)-piperazine hydrochloride can be achieved through several methods, typically involving the reaction of piperazine with 4-methylbenzyl chloride. This reaction can be carried out under various conditions, including:
A notable simplified synthesis method involves using a protonated piperazine, which eliminates the need for protective groups during the reaction process. This one-pot synthesis achieves high yields and purity while reducing costs significantly .
The molecular structure of 1-(4-Methyl-benzyl)-piperazine hydrochloride can be described as follows:
The spatial arrangement around the nitrogen atoms allows for potential interactions with biological targets, making it relevant for pharmacological studies.
1-(4-Methyl-benzyl)-piperazine hydrochloride can participate in various chemical reactions typical of piperazines:
These reactions are often facilitated by common reagents such as acyl chlorides or anhydrides, and conditions may vary based on desired outcomes.
The specific interactions and resulting effects depend on the substituents on the piperazine ring and their spatial orientation.
1-(4-Methyl-benzyl)-piperazine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
1-(4-Methyl-benzyl)-piperazine hydrochloride is primarily used in scientific research, particularly in pharmacology:
Research continues to explore its potential therapeutic applications and mechanisms of action within biological systems.
Benzyl-substituted piperazines are systematically classified based on ring substitutions, nitrogen atom modifications, and salt forms, which collectively determine their pharmacological behavior. The core structure comprises a piperazine ring with a benzyl group attached to one nitrogen (N1-benzylpiperazines). Structural variations occur at three primary sites:
Table 1: Structural Features and Nomenclature of Key Benzyl-Substituted Piperazines
Systematic Name (Base) | Common Abbreviation | Benzyl Substituent (Position) | N4 Substituent | Typical Salt Form |
---|---|---|---|---|
1-Benzylpiperazine | BZP | None (H) | H | Hydrochloride |
1-(4-Methylbenzyl)piperazine | MBZP | Methyl (para) | H | Hydrochloride |
1-(4-Methylbenzyl)-4-methylpiperazine | - | Methyl (para) | Methyl | Hydrochloride |
1-(3-Trifluoromethylphenyl)piperazine | TFMPP | Trifluoromethyl (meta) | H | Hydrochloride |
1-(3-Chlorophenyl)piperazine | mCPP | Chloro (meta) | H | Hydrochloride |
1-(4-Methoxyphenyl)piperazine | MeOPP | Methoxy (para) | H | Hydrochloride |
MBZP hydrochloride (C₁₂H₁₈N₂·HCl, MW 190.29 + 36.46) is specifically defined by its para-methylbenzyl group attached to N1 of the piperazine ring and a hydrochloride salt. Its molecular formula distinguishes it from positional isomers like 1-(2-methylbenzyl)piperazine hydrochloride [4] [6].
MBZP emerged indirectly as a consequence of the global regulatory crackdown on its parent compound, BZP, in the early-to-mid 2000s. BZP gained notoriety as a "legal high" sold in "party pills," particularly in New Zealand, where it was initially marketed as a "dietary supplement" despite being entirely synthetic [2] [6]. By 2007, an estimated 5 million BZP-containing pills were sold annually in New Zealand alone [2].
Mounting evidence of BZP's amphetamine-like stimulant effects, abuse potential, and adverse events (e.g., seizures, psychosis) prompted regulatory re-evaluation [2] [5]. This led to the classification of BZP and several close analogs (TFMPP, mCPP, pFPP, MeOPP) as controlled substances under Schedule I (US), Class C (UK, NZ), and similarly restrictive categories elsewhere between 2005 and 2008 [2] [5] [6].
MBZP entered recreational markets as a structural analog designed to circumvent these new legal restrictions. Its structural similarity to BZP (differing only by a para-methyl group on the benzyl ring) suggested potential psychoactivity, while its absence from initial controlled substance lists created a legal loophole. MBZP was often sold:
Table 2: Regulatory Timeline Impacting MBZP Emergence
Year | Event/Region | Impact on BZP & Analogs | Consequence for MBZP |
---|---|---|---|
Pre-2005 | Global (excluding NZ) | BZP largely uncontrolled; sold online and in shops. | MBZP unknown/unmarketed. |
~2005 | New Zealand | BZP sales restricted; no longer classified as dietary supplement. | Market sought BZP alternatives. |
2005-2008 | USA (Schedule I), EU, UK, Australia, Canada (Sched III) | BZP and specific analogs (TFMPP, mCPP, pFPP, MeOPP) controlled. | MBZP (not explicitly listed) emerges as legal alternative. |
Apr 2008 | New Zealand (Class C) | BZP, TFMPP, mCPP, pFPP, MeOPP and MBZP formally banned. | MBZP sales become illegal in NZ; amnesty for possession until Oct 2008. |
Post-2008 | Canada, others | BZP Schedule III; MBZP remains uncontrolled as of 2015. | Potential for ongoing niche availability in less regulated markets. |
The recreational use of MBZP was primarily based on extrapolation from BZP's effects, with user reports suggesting slightly weaker stimulant effects and potentially reduced incidence of headaches and nausea compared to BZP, although robust clinical data was and remains lacking [6]. Its emergence underscores the "cat-and-mouse" dynamic between drug control legislation and the rapid introduction of structurally modified analogs.
Despite its documented presence in recreational markets, MBZP hydrochloride remains significantly understudied compared to BZP and other piperazine analogs like TFMPP or mCPP. Critical knowledge gaps hinder a comprehensive understanding of its pharmacology and toxicology:
Table 3: Critical Knowledge Gaps for 1-(4-Methyl-benzyl)-piperazine (MBZP) Hydrochloride
Research Domain | Specific Gap | Consequence of Gap |
---|---|---|
Molecular Pharmacology | Absence of binding/functional data at DAT, NET, SERT. | Unknown potency, selectivity, mode (releaser vs. blocker). |
Uncharacterized activity at 5-HT/other receptor subtypes. | Mechanisms for psychoactive/toxic effects unclear. | |
Pharmacokinetics | No ADME data (human or animal). | Dosing thresholds, duration, drug interactions unknown. |
Metabolic pathways and active metabolites unidentified. | Biomarkers for detection unknown; toxic metabolite risk unclear. | |
Structure-Activity (SAR) | Quantitative comparison vs. BZP/TFMPP/mCPP lacking. | Abuse liability/toxic potential cannot be reliably predicted. |
Translational Tools | No validated specific biomarkers or robust assays. | Hinders exposure monitoring, epidemiology, forensic casework. |
These gaps are particularly concerning given MBZP's historical use in humans via oral ingestion, its potential for undetected presence in polydrug scenarios, and the known risks associated with closely related piperazine stimulants. Filling these gaps requires targeted in vitro binding/functional assays, metabolic studies using hepatocyte/microsomal models, development of analytical standards and sensitive detection methods (LC-MS/MS), and inclusion within broader SAR studies of piperazine derivatives.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3